2-Methoxy-2-oxoacetic acid

Overview

Description

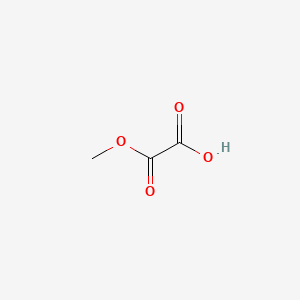

2-Methoxy-2-oxoacetic acid, also known as methyl glycolic acid, is an organic compound with the molecular formula C(_3)H(_4)O(_4). It is a derivative of acetic acid where one hydrogen atom of the methyl group is replaced by a methoxy group. This compound is notable for its applications in various chemical and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-2-oxoacetic acid can be synthesized through several methods:

Esterification of Glycolic Acid: One common method involves the esterification of glycolic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions.

Oxidation of Methyl Glycolate: Another method involves the oxidation of methyl glycolate using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification process, where glycolic acid and methanol are continuously fed into a reactor with a strong acid catalyst. The product is then purified through distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form oxalic acid derivatives.

Reduction: It can be reduced to form 2-methoxyethanol under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Sulfuric acid, hydrochloric acid for esterification and substitution reactions.

Major Products:

Oxidation: Oxalic acid derivatives.

Reduction: 2-Methoxyethanol.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-methoxy-2-oxoacetic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent for organic chemists.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Up to 85% |

| Oxidation | Conversion to more complex molecules | Variable |

| Cyclization | Formation of cyclic compounds | Up to 76% |

Biology

The compound is also significant in biological research as it acts as a precursor for synthesizing biologically active molecules. Its ability to modify biological structures makes it a candidate for drug development.

Case Study: Drug Development

Research has highlighted its potential in creating novel therapeutic agents. For instance, a study demonstrated that derivatives of this compound exhibited promising anti-inflammatory properties, suggesting its utility in pharmacological applications .

Medicine

Ongoing research focuses on the medicinal applications of this compound, particularly in drug formulation and development. Its ability to interact with biological molecules can lead to modifications that enhance drug efficacy.

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory Agents | Modifications lead to increased therapeutic effects |

| Antimicrobial Properties | Potential use in developing new antibiotics |

| Cancer Treatment | Investigated for its role in targeting cancer cells |

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and as a reagent in various manufacturing processes. Its versatility allows it to be employed in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 2-methoxy-2-oxoacetic acid exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and other proteins, modifying their activity and function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Glycolic Acid: Similar in structure but lacks the methoxy group.

Methoxyacetic Acid: Similar but with a different substitution pattern.

Oxalic Acid: A dicarboxylic acid with similar oxidation products.

Uniqueness: 2-Methoxy-2-oxoacetic acid is unique due to its methoxy group, which imparts different chemical properties compared to glycolic acid and other similar compounds. This makes it particularly useful in specific synthetic and industrial applications where such properties are desirable.

Would you like more details on any specific section?

Biological Activity

2-Methoxy-2-oxoacetic acid (CAS No. 600-23-7) is a chemical compound with the molecular formula CHO and a molecular weight of 104.06 g/mol. Its biological activity has garnered attention in various research fields, particularly in drug development, cancer treatment, and biochemical research.

This compound is a clear, colorless, viscous liquid with a pungent odor. It is known to be corrosive and should be stored in a sealed, dry environment at temperatures below -20°C to maintain stability . The compound can be synthesized through the oxidation of 2-methoxyethanol, facilitated by alcohol dehydrogenases in biological systems.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Parthiban et al. (2021) isolated this compound from mangrove sources and evaluated its anticancer and antioxidant activities. Their findings indicated significant potential for use in cancer therapies, particularly due to its ability to induce apoptosis in cancer cells.

Table 1: Summary of Anticancer Studies on this compound

| Study Reference | Source | Biological Activity | Findings |

|---|---|---|---|

| Parthiban et al. (2021) | Mangrove extracts | Anticancer, Antioxidant | Induced apoptosis; significant cytotoxicity against cancer cell lines |

| Fueyo-González et al. (2022) | Synthetic derivatives | Immune modulation | Potential as a glutathione sensor in immune cells |

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that similar compounds may interact with various biochemical pathways:

- MAPK Pathway Inhibition : Compounds with structural similarities have been shown to suppress MAPK signaling pathways, which are crucial in cancer cell proliferation.

- NF-kB Modulation : Inhibition of NF-kB has been linked to reduced inflammation and cancer progression.

- Insulin Sensitivity : Some studies suggest that related compounds can enhance insulin sensitivity and glucose metabolism by activating the AMPK pathway .

3. Synthesis and Applications in Drug Development

The synthesis of derivatives of this compound has been explored for potential pharmaceutical applications. For instance, Pan et al. (2013) developed an efficient synthesis route for a derivative that may have implications for drug development. These derivatives have shown promise in various catalytic processes as well.

4. Biochemical Analysis

In biochemical contexts, this compound plays a role in metabolic pathways involving the oxidation of methoxyethanol. This process is significant for understanding its toxicity and potential therapeutic effects .

Chemical Reactions Analysis

Decarboxylation and Radical Generation

The compound undergoes decarboxylation under oxidative conditions to generate reactive radicals. In the presence of (NH₄)₂S₂O₈ in DMSO, 2-methoxy-2-oxoacetic acid loses CO₂, forming a methyl ester radical. This radical subsequently participates in radical cyclization reactions, as demonstrated in the synthesis of chroman-4-ones .

Key Reaction Mechanism :

-

Decarboxylation :

-

Radical Cyclization :

The generated radical attacks alkene bonds (e.g., in 2-(allyloxy)benzaldehyde), leading to cyclized products like methyl 2-(4-oxochroman-3-yl)acetate .

Reaction Conditions :

Nucleophilic Substitution Reactions

While this compound itself has not been directly studied for substitution, analogous compounds like methyl 2-chloro-2-oxoacetate undergo nucleophilic substitution. For example, substitution with amines (e.g., 4-fluoro-N-methylaniline) yields products such as methyl 2-((4-fluorophenyl)(methyl)amino)-2-oxoacetate . This suggests potential reactivity of the methoxy group under specific conditions, though direct evidence for this compound remains limited.

Example Reaction :

Conditions :

Cascade Reaction for Chroman-4-Ones

A notable application involves a cascade reaction with 2-(allyloxy)benzaldehyde. The sequence includes:

-

Decarboxylation : Generates a methyl ester radical.

-

Radical Addition : The radical attacks the alkene in 2-(allyloxy)benzaldehyde.

-

Cyclization : Forms chroman-4-ones via intramolecular hydrogen transfer and cyclization .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Oxidant | (NH₄)₂S₂O₈ |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield of 3aa | 71% |

Structural Influences on Reactivity

The methoxy group’s electronic effects play a critical role. In photosynthetic systems, the 2-methoxy group modulates redox potentials, enabling electron transfer . This suggests that the substituent’s orientation and electron-donating nature could influence its reactivity in radical and substitution reactions.

Key Reaction Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-2-oxoacetic acid, and how do reaction conditions influence product yield?

Methodological Answer: Two primary synthetic approaches are documented:

- Route 1: Reaction of ethyl oxalyl chloride with methylamine, followed by hydrolysis of the intermediate ester. This method requires precise control of stoichiometry (1:1 molar ratio) and temperature (0–5°C for amine addition, room temperature for hydrolysis) to minimize side products like over-alkylated derivatives .

- Route 2: Oxidation of N-methylglycine using potassium permanganate (KMnO₄) in acidic media. Optimal yields (~75%) are achieved at 60°C with excess KMnO₄, though prolonged heating risks decarboxylation .

Key Considerations: Solvent polarity (e.g., aqueous vs. aprotic) and pH significantly impact reaction efficiency. For example, acidic conditions favor ester hydrolysis in Route 1, while neutral conditions stabilize intermediates in Route 2.

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 3.4–3.6 ppm (methoxy group) and δ 10–12 ppm (carboxylic acid proton) confirm functional groups. Splitting patterns distinguish tautomers (e.g., keto vs. enol forms) .

- ¹³C NMR: Signals at ~170 ppm (carbonyl carbons) and ~55 ppm (methoxy carbon) validate the backbone .

- Infrared (IR) Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H/N-H stretches) indicate hydrogen bonding between the amine and carbonyl groups .

- X-ray Crystallography: Confirms planar geometry and intramolecular hydrogen bonds (N-H···O=C, ~1.8–2.0 Å), which stabilize the keto tautomer .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to limit inhalation exposure, as the compound may release irritant vapors during reactions .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical and electronic properties of this compound?

Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock) improve accuracy for hydrogen-bonded systems . Basis sets like 6-311++G(3df,3pd) capture electron correlation in carbonyl and methoxy groups .

- Key Outputs:

- Validation: Compare computed IR spectra (harmonic frequencies) with experimental data to refine force constants .

Q. What mechanisms govern intramolecular proton transfer in this compound, and how does this affect reactivity?

Methodological Answer:

- Proton Transfer Pathways: Quantum mechanical calculations (MP2/aug-cc-pVTZ) reveal a double proton transfer from the enol to keto form via a low-energy transition state (ΔG‡ ~15 kcal/mol) .

- Hydrogen Bond Analysis: Quantum Theory of Atoms in Molecules (QTAIM) identifies critical bond critical points (BCPs) for N-H···O interactions (ρ ~0.03 a.u.), confirming weak but stabilizing hydrogen bonds .

- Reactivity Implications: The keto tautomer dominates in solution, favoring nucleophilic attack at the carbonyl carbon. Solvent polarity modulates tautomer equilibrium, impacting reaction rates in acyl transfer reactions .

Q. How can catalytic copper(I) systems enhance synthetic applications of this compound?

Methodological Answer:

- Decarboxylative Coupling: Microwave-assisted reactions with Cu(I) catalysts (e.g., CuBr, 10 mol%) enable three-component couplings with amines and alkynes, yielding propargylamines (70–85% yield) .

- Mechanistic Insights:

- Step 1: Oxidative decarboxylation generates a copper-acetylide intermediate.

- Step 2: Alkyne insertion forms a C-N bond, with ligand effects (e.g., PPh₃) accelerating reductive elimination .

- Optimization: Solvent choice (DMF > THF) and microwave irradiation (100°C, 30 min) reduce side reactions like alkyne oligomerization .

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in this compound?

Methodological Answer:

- Dynamic NMR (DNMR): Variable-temperature ¹H NMR (e.g., 298–373 K) tracks keto-enol interconversion rates. Line-shape analysis yields activation parameters (ΔH‡ ~12 kcal/mol, ΔS‡ ~−5 cal/mol·K) .

- Ultrafast IR Spectroscopy: Femtosecond pulses monitor hydrogen-bond breaking in real time, revealing enol→keto transitions in <1 ps .

- Computational Support: Time-dependent DFT (TD-DFT) simulations correlate excited-state dynamics with experimental UV-Vis spectra (λmax ~280 nm) .

Properties

IUPAC Name |

2-methoxy-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c1-7-3(6)2(4)5/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKISUMKCULUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870608 | |

| Record name | Methoxy(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-23-7 | |

| Record name | methyl hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl ethanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SA2XQY8YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.